Product packaging for SRX246(Cat. No.:CAS No. 512784-93-9)

SRX246

Cat. No.: B611003
CAS No.: 512784-93-9
M. Wt: 703.9 g/mol
InChI Key: FJUKOXWSIGULLE-JVOQCOEYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SRX246 is a first-in-class, small-molecule antagonist of the vasopressin (AVP) 1a (V1a) receptor with high selectivity and specificity for its target . With a binding affinity (K i ) of 0.3 nM for the human V1a receptor, it acts as a potent and highly selective blocker of V1a-mediated signaling . The compound exhibits excellent oral bioavailability and a favorable pharmacokinetic profile, including proven permeability across the blood-brain barrier (BBB), enabling the study of central V1a receptor function . Preclinical and clinical studies support its investigation for modulating maladaptive behavioral and emotional responses. Research indicates this compound can reduce impulsive aggression, fear, depression, and anxiety in animal models . In a human experimental medicine fMRI study, it blocked the effects of intranasal vasopressin on brain circuits known to modulate aggression and fear . Furthermore, a Phase 2 clinical trial in patients with Huntington's disease demonstrated that this compound was safe and well-tolerated and provided evidence of its activity in reducing aggressive behavior and irritability . This compound has no effect on water balance, as the antidiuretic action of AVP is mediated by V2 receptors in the kidney, making it a clean tool for CNS research . It has shown a low potential for drug-drug interactions in vitro and a strong overall safety profile in early-stage human trials . This compound is a valuable pharmacological tool for exploring the role of the vasopressin system in stress-related neuropsychiatric disorders such as intermittent explosive disorder (IED), post-traumatic stress disorder (PTSD), and problematic behaviors in neurodegenerative diseases . This compound is for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H49N5O5 B611003 SRX246 CAS No. 512784-93-9

Properties

IUPAC Name

(2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1R)-1-phenylethyl]-4-(4-piperidin-1-ylpiperidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H49N5O5/c1-30(32-16-8-3-9-17-32)43-40(49)36(28-38(48)45-26-22-34(23-27-45)44-24-12-5-13-25-44)46-35(21-20-31-14-6-2-7-15-31)39(41(46)50)47-37(29-52-42(47)51)33-18-10-4-11-19-33/h2-4,6-11,14-21,30,34-37,39H,5,12-13,22-29H2,1H3,(H,43,49)/b21-20+/t30-,35-,36-,37-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUKOXWSIGULLE-JVOQCOEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H49N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032257
Record name SRX246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512784-93-9
Record name SRX-246
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0512784939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SRX-246
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16968
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SRX246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SRX-246
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372X2P22UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Srx246

Retrosynthetic Analysis of the SRX246 Core Structure

Retrosynthetic analysis of the this compound core structure highlights the central azetidone ring as a key synthetic target. The molecule's architecture suggests potential disconnections that could lead to simpler, readily available precursors. The beta-lactam (azetidone) ring is a crucial structural motif in organic chemistry, and its synthesis often involves [2+2] cycloaddition reactions. healthinformaticsjournal.compsu.edu The peripheral zones attached to this core can be envisioned as being introduced through various coupling or acylation reactions. nih.gov

Detailed Synthetic Pathways to this compound

The synthetic routes to this compound are based on established methodologies for constructing the beta-lactam ring, often employing chiral auxiliaries to control stereochemistry. nih.govnih.gov

Initial Synthetic Routes and Adaptations

Initial synthetic routes for the preparation of this compound involved a sequence that was later adapted for the synthesis of its halogenated and alkyl derivatives. nih.gov This procedure is founded on a chiral Staudinger [2+2] cycloaddition reaction, a key step for building the azetidone ring. nih.govnih.gov Adaptations of the route involved using meta-substituted-trans-cinnamaldehydes instead of trans-cinnamaldehyde, while largely maintaining the rest of the reaction sequence, reagents, and conditions. nih.gov

Stereoselective Synthesis of the Azetidone Ring Core

The stereoselective synthesis of the azetidone ring core in this compound is achieved through a chiral Staudinger [2+2] cycloaddition reaction. nih.govnih.gov This reaction typically involves the combination of an imine and a ketene (B1206846) generated from an acid chloride. nih.govpsu.edu The use of a chiral auxiliary acid chloride is crucial for inducing the desired stereochemistry in the resulting four-membered azetidone ring, often leading to the formation of a specific configuration, such as the R-cis configuration. nih.gov

A general procedure for the formation of a 2-azetidinone from an imine and an acetyl chloride involves treating a solution of an alpha-amino acid ester or amide with an appropriate aldehyde to form an imine, followed by reaction with an acid chloride. google.com Desiccating agents such as magnesium sulfate (B86663) or sodium sulfate are used in the imine formation step. google.com

Optimization of Reaction Conditions for Yield and Purity

Detailed procedures for specific steps, such as the hydrolysis of a tert-butyl ester using formic acid, highlight typical reaction times and work-up procedures aimed at obtaining the desired carboxylic acid product. nih.gov The formation of imines from amino acid derivatives and aldehydes, a step preceding the cycloaddition, involves stirring the reactants with a desiccating agent until completion, as monitored by thin layer chromatography. google.com

Synthesis of this compound Analogs and Derivatives for Research Applications

The synthesis of this compound analogs and derivatives is important for research applications, particularly in the development of radiolabeled ligands for imaging studies. nih.govresearchgate.net Modifications are often made in the peripheral zones of the molecule to introduce radioisotopes or other labels. nih.gov

Preparation of Cold Reference Analogs (e.g., Fluoro, Iodo, Methyl)

Cold (non-radiolabeled) reference analogs of this compound, such as fluoro, iodo, and methyl derivatives, have been prepared for use in research, including in vitro screening for receptor binding and permeability studies. nih.govresearchgate.net These analogs are synthesized by adapting the general synthetic route for this compound, utilizing meta-substituted-trans-cinnamaldehydes containing the desired halogen or alkyl group. nih.gov

Research findings indicate that these cold reference analogs, such as the fluoro, iodo, and methyl derivatives, exhibit potent nanomolar activity and high affinity for the human V1a receptor, comparable to this compound itself. nih.gov For instance, the iodo analog (compound 11b) showed a Ki of 0.61 nM. nih.gov They also demonstrated excellent selectivity for the V1a receptor over other vasopressin receptor subtypes, with Ki values greater than 1000 nM for hV1b and hV2 receptors. nih.gov

Table: Binding Affinity (Ki) of this compound and Analogs for Vasopressin Receptors

CompoundhV1a Ki (nM)hV1b Ki (nM)hV2 Ki (nM)
This compound0.3 nih.gov>1000 nih.gov>1000 nih.gov
Fluoro AnalogPotent nanomolar nih.gov>1000 nih.gov>1000 nih.gov
Iodo Analog (11b)0.61 nih.gov>1000 nih.gov>1000 nih.gov
Methyl AnalogPotent nanomolar nih.gov>1000 nih.gov>1000 nih.gov

The absolute stereochemistry of the chiral methine carbons in the azetidone ring of these analogs was assigned based on previous findings and confirmed by NMR data. nih.gov

Synthesis of Radiolabeling Precursors (e.g., Tin Precursors)

The preparation of precursors amenable to radiolabeling is a crucial step for developing radiolabeled this compound analogs for imaging studies. The synthesis of a tin precursor (compound 16) for this compound has been reported. nih.govnih.gov This synthesis presented challenges, as the standard conditions used for this compound synthesis were not directly applicable to the tin compound. nih.gov The tin precursor is designed to be versatile, allowing access to both PET and SPECT derivatives of this compound. nih.gov The conversion to cold analogs, such as an iodo- analog (11a), can be achieved via iododestannylation of the tin precursor. nih.gov This reaction involves treating a solution of the tin precursor in ethanol (B145695) with sodium iodide and chloramine (B81541) T trihydrate in the presence of aqueous HCl. nih.gov

Strategies for Isotopic Labeling (e.g., 11C, 18F, 123I)

Strategies for isotopically labeling this compound primarily focus on introducing radioisotopes like 11C, 18F, and 123I, particularly in regions of the molecule tolerant to modification without significant loss of affinity for the V1a receptor. nih.gov Zone B of the this compound structure, specifically the meta-position of the phenyl ring in the cinnamyl part, has been identified as a suitable site for radioisotope introduction due to its tolerance for small structural changes based on previous SAR studies. nih.gov

For 123I radiolabeling, the tin precursor (compound 16) serves as a key intermediate. nih.gov Conversion to the 123I-labeled analog ([123I]11a) from the tin precursor can be investigated using established demetallation reactions. nih.gov

The tin precursor (compound 16) also shows promise for 11C radiolabeling via a Stille coupling reaction. nih.gov This approach has shown promising results in feasibility studies. nih.gov Another approach for carbon-11 (B1219553) labeling, specifically with [11C]CH3I, has been demonstrated on a different V1a-targeted ligand (PF-184563, compound 17), which is structurally related to this compound and also an azetidine (B1206935) derivative. biorxiv.orgbiorxiv.org This labeling is typically performed on an amino group of a precursor molecule. biorxiv.orgbiorxiv.org

For 18F labeling, strategies often involve utilizing precursors that allow for the introduction of the fluorine-18 (B77423) isotope. While direct methods for this compound are not explicitly detailed in the search results beyond the potential use of the versatile tin precursor, general strategies for 18F labeling of similar compounds might involve nucleophilic fluorination of activated precursors or prosthetic group strategies. Studies on other radiolabeled compounds for PET imaging have utilized alkylating agents like [18F]FCH2CH2Br to convert phenol (B47542) precursors to 18F-labeled compounds. nih.gov

Data on Radiolabeling Precursors and Analogs:

CompoundDescriptionRelevance to Radiolabeling
Compound 16Tin precursor of this compoundPrecursor for 123I and 11C labeling nih.gov
Compound 11aIodo reference analog of this compoundCold analog for 123I labeling nih.gov
Compound 11bFluoro reference analog of this compoundCold analog for 18F labeling nih.gov
Compound 11cMethyl reference analog of this compoundCold analog for 11C labeling nih.gov
[123I]11a123I-labeled analog of this compoundPotential SPECT ligand nih.gov
[11C]1711C-labeled PF-184563 (related ligand)Example of 11C labeling strategy on a related structure biorxiv.orgbiorxiv.org

Chemical Modifications for Structure-Activity Relationship (SAR) Studies (Non-Biological Activity Focus)

Chemical modifications of this compound for SAR studies, excluding the focus on biological activity, primarily involve altering the peripheral zones of the molecule to understand the impact on physicochemical properties relevant to its behavior as a chemical entity and potential imaging agent.

Variation of Peripheral Zones of the this compound Structure

This compound is structured with an azetidone core and four modifiable peripheral zones: Zone A, B, C, and D. nih.gov SAR studies have indicated that Zone B is more amenable to structural modifications, particularly at the meta-position of the phenyl ring, without dramatically affecting the binding affinity to the V1a receptor. nih.gov This tolerance for modification in Zone B makes it a preferred site for introducing labels or other chemical groups for SAR investigations focused on non-biological properties. nih.gov

While the provided information emphasizes modifications in Zone B for radiolabeling, the general principle of varying peripheral zones for SAR studies applies to understanding how these changes influence properties like solubility, lipophilicity, and metabolic stability, independent of receptor binding. The synthesis of fluoro, iodo, and methyl analogs (compounds 11b, 11a, and 11c, respectively) by modifying the cinnamyl part (Zone B) exemplifies this approach. nih.gov

Impact of Structural Changes on Physicochemical Properties (Excluding Dosage/Safety)

Structural modifications in the peripheral zones of this compound can influence its physicochemical properties, which are critical for aspects like solubility, permeability, and metabolic fate. For instance, the introduction of different atoms or groups in Zone B, as seen with the fluoro, iodo, and methyl analogs, can alter the lipophilicity and polarity of the molecule. nih.gov

Studies have assessed the permeability of this compound and its analogs using methods like the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB). nih.govnih.gov this compound itself has shown high permeability in PAMPA and PAMPA-BBB models, comparable to highly permeable, orally active pharmaceuticals. nih.gov The fluoro, iodo, and methyl analogs (11b, 11a, and 11c) also demonstrated a high likelihood of brain penetration based on PAMPA-BBB results, suggesting that these specific modifications in Zone B did not drastically negatively impact this physicochemical property. nih.gov

The stability of this compound in serum has also been investigated, showing it to be stable after incubation. nih.gov Metabolism studies in primary hepatocytes indicated that this compound is stable in human hepatocytes, while showing moderate metabolism in rat and dog hepatocytes. nih.gov While these studies touch upon metabolic stability, a physicochemical property, they are often linked to pharmacokinetic behavior, which is outside the strict scope of this section if it delves into dosage or in vivo distribution related to efficacy or safety. However, understanding the metabolic stability of modified analogs is a key aspect of SAR focused on the molecule's inherent chemical properties and how they are affected by structural changes.

Data on Permeability of this compound and Analogs:

CompoundPermeability AssayResultCitation
This compoundPAMPA, PAMPA-BBBHigh permeability, comparable to oral drugs nih.gov
Compound 11aPAMPA-BBBHigh likelihood of brain penetration nih.gov
Compound 11bPAMPA-BBBHigh likelihood of brain penetration nih.gov
Compound 11cPAMPA-BBBHigh likelihood of brain penetration nih.gov

Advanced Structural Characterization and Elucidation of Srx246

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable tools for confirming the chemical structure of a synthesized compound and identifying functional groups and molecular fragments.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule, providing crucial information about its elemental composition nih.govnih.gov. HRMS provides a highly accurate mass-to-charge ratio (m/z) that can be used to confirm the molecular formula of a compound by comparing the experimentally determined mass with the calculated theoretical mass nih.gov. This technique is particularly valuable for complex organic molecules like SRX246, allowing for the differentiation of compounds with similar nominal masses but different elemental compositions. While this compound's molecular formula (C₄₂H₄₉N₅O₅) and molecular weight (703.87) are reported fda.govglpbio.comdrugbank.comuni.lu, specific HRMS data, such as characteristic fragment ions or the exact measured m/z for this compound or its adducts, were not available in the provided search results. Predicted collision cross-section values for various adducts of this compound have been reported, for instance, a predicted CCS of 268.1 Ų for [M+H]⁺ at m/z 704.38063 uni.lu.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic molecules by providing information about the connectivity and environment of individual atoms mdpi.com. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in structural elucidation mdpi.com. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, reveal the types of hydrogen and carbon atoms present and their chemical environments mdpi.com. 2D NMR techniques, including COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), ROESY (Rotating-frame Overhauser Effect Spectroscopy), DOSY (Diffusion-Ordered Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide information about through-bond and through-space correlations between nuclei, which helps in piecing together the molecular structure nih.govmdpi.com. While NMR spectroscopy is a standard method for characterizing pharmaceutical compounds and is implied in the development of this compound researchgate.netnih.gov, specific NMR spectral data (e.g., chemical shifts, coupling constants, integration values) for this compound were not found in the provided search results.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds mdpi.com. Different functional groups absorb infrared radiation at characteristic frequencies, producing a unique IR spectrum that serves as a molecular fingerprint. Analyzing the positions and intensities of absorption bands in the IR spectrum provides supportive evidence for the presence of specific bonds and functional groups within the this compound structure, such as carbonyl groups (C=O) from the azetidinone and oxazolidinone rings, and N-H bonds from the amide functionality. While IR spectroscopy is a common technique in chemical characterization, specific IR spectral data for this compound were not available in the provided search results.

Crystallographic Studies of this compound and its Co-crystals

Crystallographic studies, particularly X-ray diffraction, are essential for understanding the solid-state form of a compound, including its crystal structure, polymorphism, and the formation of solvates or co-crystals mdpi.commalvernpanalytical.comnews-medical.netmdpi.comresearchgate.net.

X-ray Diffraction (XRD) is a primary technique for determining the arrangement of atoms in a crystalline solid malvernpanalytical.comnews-medical.netmdpi.comresearchgate.net. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, researchers can determine the unit cell dimensions, space group, and the precise atomic positions within the crystal malvernpanalytical.comnews-medical.net. This provides definitive proof of the compound's molecular structure and its packing in the solid state. Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are valuable mdpi.com. SCXRD provides high-resolution structural details from a single crystal, while PXRD is useful for analyzing polycrystalline powders and identifying different crystalline phases mdpi.commdpi.comresearchgate.net. Although X-ray diffraction is a standard method for characterizing the solid form of pharmaceutical compounds mdpi.commalvernpanalytical.comnews-medical.netmdpi.comresearchgate.net and would be crucial for a compound like this compound, specific X-ray diffraction patterns or crystallographic parameters for this compound were not presented in the provided search results.

Polymorphism is the ability of a crystalline solid to exist in more than one crystal structure mdpi.commalvernpanalytical.commdpi.comresearchgate.net. Different polymorphic forms of a drug can have distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability, which can significantly impact its bioavailability and therapeutic efficacy mdpi.commalvernpanalytical.commdpi.comresearchgate.net. Solvates are crystalline forms that incorporate solvent molecules into their crystal lattice mdpi.comnews-medical.netmdpi.com. Identifying and characterizing all possible solid forms, including polymorphs and solvates, is a critical part of pre-formulation studies for pharmaceutical development to ensure consistent product quality and performance mdpi.commalvernpanalytical.commdpi.comresearchgate.net. Techniques like PXRD, thermal analysis, and solid-state NMR are used to identify and characterize different solid forms mdpi.com. While the importance of investigating polymorphism and solvates for pharmaceutical compounds is well-established mdpi.commalvernpanalytical.comnews-medical.netmdpi.comresearchgate.net, specific details regarding the polymorphic or solvate forms of this compound were not available in the provided search results.

Chiral Analysis and Stereochemical Assignment of this compound

This compound is a complex synthetic organic molecule characterized by the presence of multiple chiral centers within its structure. The precise three-dimensional arrangement of atoms, or stereochemistry, is critical for its biological activity as a selective vasopressin V1A receptor antagonist. guidetopharmacology.orgwikipedia.org The molecule's defined stereochemistry is indicated in its IUPAC name, which specifies the absolute configuration at several positions. guidetopharmacology.orgwikipedia.orguni.lu

Determination of Absolute Stereochemistry

The absolute stereochemistry of this compound, particularly concerning the chiral methine carbons of the central azetidinone ring, was a key aspect of its structural elucidation. The assignment of the absolute configuration for these carbons was based on established findings related to the stereochemical outcome of the synthetic methodology employed. nih.gov Specifically, the synthesis utilized a Staudinger [2+2] cycloaddition reaction involving an Evans' chiral auxiliary, a method known to induce specific stereochemistry in the resulting β-lactam (azetidinone) ring structure. nih.gov

Further confirmation of this assignment was achieved through spectroscopic analysis, including 1H and 13C NMR chemical shifts and coupling constants, which provided data consistent with the assigned stereochemistry. nih.govnih.gov Additionally, for an analog compound, X-ray crystallographic analysis was successfully performed, providing direct, unambiguous evidence for the absolute configuration of the azetidinone ring in a closely related structure, thereby supporting the assignments made for this compound. nih.gov

Beyond the azetidinone core, this compound contains other chiral centers, including one originating from the (R)-α-methylbenzylamine moiety incorporated during the synthesis. nih.gov The stereochemistry at these positions is also explicitly defined in the molecule's structure. guidetopharmacology.orgwikipedia.orguni.lu General methods for determining absolute stereochemistry, such as X-ray analysis (when suitable crystals are available), chemical correlation, Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and NMR techniques like the Mosher method, are standard tools in chemical analysis for assigning or confirming the stereochemistry of chiral molecules. ox.ac.ukyoutube.comusm.eduic.ac.uk

Chromatographic Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of chiral compounds like this compound is essential to ensure the consistency and reliability of research findings and potential therapeutic applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for this purpose. chemistrydocs.comresearchgate.netthieme-connect.de

The separation of enantiomers typically relies on the transient formation of diastereomeric complexes between the chiral analyte and a chiral selector. wikipedia.org This chiral selector can be incorporated into the stationary phase of the chromatographic column (chiral stationary phase, CSP) or added to the mobile phase. researchgate.netthieme-connect.dewikipedia.org Direct chromatographic methods utilize CSPs designed to interact differently with each enantiomer, leading to their separation based on differential retention times. researchgate.netwikipedia.org Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase. researchgate.netthieme-connect.de

Commonly used chiral stationary phases for HPLC include those based on polysaccharides (such as derivatized amylose (B160209) or cellulose), proteins, cyclodextrins, and synthetic polymers. chemistrydocs.comwikipedia.orgjuniperpublishers.com The choice of stationary phase and mobile phase composition is critical and often determined through method development and screening to achieve optimal resolution of the enantiomers. wikipedia.orgsigmaaldrich.com

Molecular Mechanism and Receptor Interaction Studies of Srx246 Non Clinical Focus

Vasopressin V1a Receptor Binding Affinity and Selectivity

SRX246 demonstrates a remarkable affinity and selectivity for the human vasopressin V1a receptor, which underpins its mechanism of action. mdpi.com This specificity allows it to block the activity of the V1a receptor by preventing the endogenous ligand, vasopressin, from binding and initiating its signaling cascade.

The binding potency of this compound to the human V1a receptor has been quantified through in vitro binding assays, yielding a dissociation constant (Ki) value of 0.3 nM. medchemexpress.comnih.gov This low nanomolar value indicates a very high affinity, signifying that only a small concentration of the compound is required to occupy 50% of the V1a receptors. This high potency is a key characteristic of its pharmacological profile. nih.gov

Table 1: Binding Affinity of this compound for the Human Vasopressin V1a Receptor

Compound Receptor Ki (nM)

Data sourced from MedchemExpress and research publications. medchemexpress.comnih.gov

A critical feature of this compound is its exceptional selectivity for the V1a receptor over the other vasopressin receptor subtypes, V1b and V2. mdpi.com Studies have shown that this compound has Ki values greater than 1000 nM for both the human V1b and V2 receptors, indicating a negligible interaction. nih.gov This selectivity is more than 3000-fold higher for the V1a receptor compared to the other subtypes. This is particularly significant because the V2 receptor mediates the antidiuretic effects of vasopressin in the kidneys; by not interacting with this receptor, this compound does not affect water balance, a common side effect of less selective vasopressin antagonists. mdpi.comsemanticscholar.org

Table 2: Selectivity Profile of this compound against Vasopressin Receptor Subtypes

Compound hV1a Ki (nM) hV1b Ki (nM) hV2 Ki (nM)

Data compiled from studies on vasopressin receptor antagonists. nih.gov

The specificity of this compound extends beyond the vasopressin receptor family. Broad panel screening has demonstrated that this compound exhibits negligible binding to a wide array of other receptors. Specifically, it was tested against 64 other receptor classes, including 35 G-protein coupled receptors (GPCRs), and showed no significant interaction. medchemexpress.com This high degree of selectivity minimizes the potential for off-target effects, making this compound a valuable chemical probe for investigating the specific roles of the V1a receptor in various physiological and pathological processes.

Ligand-Receptor Interaction Dynamics and Modeling

While extensive data exists on the binding affinity and selectivity of this compound, detailed public-domain information regarding its specific molecular docking simulations and the precise amino acid interactions within the V1a receptor binding pocket is limited. Structure-activity relationship (SAR) studies have been conducted on this compound and its analogs, providing indirect insight into the ligand-receptor interaction.

As of the latest available research, specific molecular docking simulation studies detailing the binding pose and energy of this compound within a V1a receptor model have not been extensively published. However, research on the V1a receptor itself has utilized three-dimensional molecular models, often based on the crystal structure of related GPCRs like bovine rhodopsin, to understand how ligands bind. nih.gov For this compound, SAR studies have identified key structural features, such as the azetidinone core, that are crucial for its high-affinity binding. nih.gov These studies have explored how modifications to different zones of the this compound molecule impact its affinity, suggesting a specific orientation within the receptor's binding site.

The precise amino acid residues in the V1a receptor's binding pocket that form key interactions with this compound have not been specifically detailed in the available literature. Research into the V1a receptor has identified important residues for the binding of the native ligand, arginine vasopressin, and other antagonists. For instance, studies have highlighted the importance of specific residues in the transmembrane domains for ligand recognition in both V1a and V1b receptors. nih.gov Another study on the antagonist OPC-21268 identified an amino acid in transmembrane domain VII as a major component for its species-selective binding. While these findings provide a framework for understanding ligand binding to the V1a receptor, dedicated mutagenesis or co-crystallography studies would be required to definitively identify the key residues for this compound interaction.

Conformational Changes Induced by this compound Binding

The binding of an antagonist to a G-protein coupled receptor (GPCR), such as the vasopressin 1a (V1a) receptor, inherently involves the stabilization of a specific receptor conformation. While direct crystallographic or cryo-EM structural data detailing the precise conformational shifts of the V1a receptor upon binding this compound are not extensively available in public literature, the mechanism of antagonism allows for well-supported inferences. As a competitive antagonist, this compound occupies the orthosteric binding site, the same site recognized by the endogenous agonist, arginine vasopressin (AVP).

The primary function of an antagonist is to prevent the receptor from adopting an active conformation, thereby blocking the downstream signaling cascade. The binding of this compound is thought to stabilize the V1a receptor in an inactive or non-signaling conformational state. This prevents the conformational rearrangements necessary for G-protein coupling and subsequent activation of intracellular signaling pathways. These rearrangements in class A GPCRs typically involve the outward movement of the intracellular ends of transmembrane helices (TMs) 5 and 6, creating a binding pocket for the G-protein. By binding to the receptor, this compound sterically and allosterically hinders these specific movements, locking the receptor in a state that is unable to transduce a signal.

Computational studies and molecular dynamics simulations are instrumental in exploring the potential binding modes and conformational states of GPCRs. While specific simulation data for the this compound-V1a complex is not detailed in available research, studies on the broader class of azetidinone-based V1a antagonists have utilized such methods to analyze the stability of ligand-receptor complexes and infer molecular interactions. These computational approaches are critical for predicting how the ligand settles into the binding pocket and which specific residues it interacts with to stabilize the inactive conformation.

Allosteric Modulation Studies of V1a Receptor by this compound

This compound is consistently characterized in scientific literature as a potent and highly selective competitive antagonist of the V1a receptor. frontiersin.orgmdpi.com Its mechanism of action involves direct competition with the endogenous ligand, AVP, for binding at the orthosteric site. huntingtonsdiseasenews.com There is no substantial evidence from non-clinical studies to suggest that this compound functions as an allosteric modulator of the V1a receptor.

Allosteric modulators bind to a topographically distinct site from the orthosteric site and can act as positive, negative, or neutral modulators of the endogenous ligand's activity. The binding profile of this compound, however, is characteristic of a competitive antagonist that precludes agonist binding. This is supported by its high affinity for the receptor, which effectively blocks AVP-mediated signaling. frontiersin.org

Binding affinity studies consistently demonstrate the high potency of this compound at the human V1a receptor, with a reported inhibitory constant (Ki) of 0.3 nM. nih.gov Furthermore, its selectivity is a key feature, with negligible binding observed at the V1b and V2 vasopressin receptor subtypes, as well as at a wide panel of other GPCRs. nih.gov This high degree of selectivity for the V1a orthosteric site further supports its role as a direct antagonist rather than an allosteric modulator.

Table 1: In Vitro Binding Affinity of this compound for Human Vasopressin Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki)
Human V1a0.3 nM
Human V1b>1000 nM
Human V2>1000 nM

Studies characterizing this compound focus on its ability to directly block the effects of AVP, a mechanism consistent with competitive antagonism at the primary binding site. frontiersin.org Research into allosteric modulation of the V1a receptor is an area of scientific interest, but the available data on this compound firmly places it within the class of orthosteric antagonists.

Preclinical Pharmacokinetics and Metabolism of Srx246 Non Human, Analytical Focus

In Vitro Permeability Studies

In vitro permeability studies are utilized to assess the potential of a compound to cross biological membranes, which is a key factor in determining its oral bioavailability and ability to reach target tissues, such as the brain. researchgate.netnih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability. In PAMPA models, SRX246 demonstrated permeability comparable to highly permeable, orally active pharmaceuticals. researchgate.netnih.gov This suggests that this compound possesses favorable passive diffusion characteristics across lipid membranes.

Assessment of Blood-Brain Barrier (BBB) permeation is critical for compounds targeting the central nervous system. In PAMPA-blood-brain barrier models, this compound also showed permeability comparable to highly permeable, orally active pharmaceuticals. researchgate.netnih.gov This in vitro finding supports the potential for this compound to cross the BBB, which is consistent with in vivo observations in animal models where it has shown central nervous system effects. frontiersin.orgdovepress.comresearchgate.netsbir.govbohrium.comhuntingtonstudygroup.org

Plasma Protein Binding Characteristics

Plasma protein binding affects the free concentration of a drug available to exert pharmacological effects and undergo metabolism and excretion. This compound hydrochloride salt exhibited high binding to serum proteins across different species. researchgate.netnih.gov

SpeciesProtein Binding (%) (Mean ± Standard Deviation)
Rat95.5 ± 1.7
Dog95.9 ± 1.3
Human98.6 ± 0.4

This compound was also found to be stable in serum after a 4-hour incubation at 37°C. researchgate.netnih.gov

Metabolic Stability in Hepatic Systems (e.g., Hepatocyte Metabolism)

Metabolic stability studies, often conducted using primary hepatocytes, provide information on how readily a compound is metabolized by liver enzymes. Metabolism in primary hepatocytes demonstrated that this compound was moderately metabolized in dogs and rats. researchgate.netnih.govsemanticscholar.org

SpeciesHepatic Metabolism
RatModerately Metabolized
DogModerately Metabolized
HumanStable

Cytochrome P450 Enzyme Inhibition Potential

Evaluation of a compound's potential to inhibit cytochrome P450 (CYP) enzymes is important for predicting potential drug-drug interactions. CYP enzyme inhibition results for this compound showed a very low potential for drug-drug interactions. researchgate.netnih.govsemanticscholar.org This suggests that this compound is unlikely to significantly inhibit major CYP enzymes involved in the metabolism of other drugs.

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Rat, Dog)

In vivo pharmacokinetic profiling in animal models provides essential data on the absorption, distribution, metabolism, and excretion of a compound in a living system. Studies in rats and dogs have characterized the in vivo pharmacokinetics of this compound. researchgate.netnih.gov

In rats, following a single oral dose, plasma pharmacokinetics showed a half-life (T½) of 2 hours. researchgate.netnih.gov Rat brain levels following a single oral dose were approximately 20% of plasma values with a T½ of 6 hours. researchgate.netnih.gov

In dogs, plasma pharmacokinetics findings showed a half-life (T½) of 6 hours. researchgate.netnih.gov

SpeciesAdministration RouteDose (if specified)Cmax (Plasma)AUC₀-∞ (Plasma)T½ (Plasma)T½ (Brain)Brain Levels (% of Plasma)
RatOralNot specifiedNot specifiedNot specified2 hours6 hours~20%
RatIntravenous2 mg/kg953 ng/mL glpbio.commedchemexpress.comtargetmol.commedchemexpress.com1141 ngh/mL glpbio.commedchemexpress.comtargetmol.commedchemexpress.com6.02 hours glpbio.commedchemexpress.comtargetmol.commedchemexpress.com--
RatOral20 mg/kg98.4 ng/mL glpbio.commedchemexpress.comtargetmol.commedchemexpress.com624 ngh/mL glpbio.commedchemexpress.comtargetmol.commedchemexpress.com2.38 hours glpbio.commedchemexpress.comtargetmol.commedchemexpress.com--
DogNot specifiedNot specifiedNot specifiedNot specified6 hours--

The observed preclinical pharmacokinetic profile of this compound in these animal models, including its permeability, protein binding, metabolic characteristics, and in vivo half-life, supported its further development. researchgate.netnih.gov

Absorption and Distribution Kinetics

Studies in male Sprague-Dawley rats have provided data on the absorption and distribution kinetics of this compound following both intravenous (i.v.) and oral (p.o.) administration chemsrc.commedchemexpress.comtargetmol.comglpbio.commedchemexpress.comarctomsci.com. Following i.v. administration at a dose of 2 mg/kg, this compound exhibited a maximum plasma concentration (Cmax) of 953 ng/mL and an area under the curve from time zero to infinity (AUC0-∞) of 1141 ng·h/mL chemsrc.commedchemexpress.comtargetmol.comglpbio.commedchemexpress.comarctomsci.com. Oral administration at a dose of 20 mg/kg resulted in a Cmax of 98.4 ng/mL and an AUC0-∞ of 624 ng·h/mL in plasma chemsrc.commedchemexpress.comtargetmol.comglpbio.commedchemexpress.comarctomsci.com.

In vitro studies assessing permeability using parallel artificial membrane permeability assay (PAMPA) and PAMPA-blood-brain barrier models indicated that this compound is comparable to highly permeable, orally active pharmaceuticals researchgate.netnih.gov. This compound hydrochloride salt demonstrated high binding to serum proteins in rats (95.5 ± 1.7%) and dogs (95.9 ± 1.3%), as well as in humans (98.6 ± 0.4%), and remained stable in serum after a 4-hour incubation at 37°C researchgate.netnih.gov.

The following table summarizes key plasma pharmacokinetic parameters in male Sprague-Dawley rats:

Administration RouteDose (mg/kg)Cmax (ng/mL)AUC0-∞ (ng·h/mL)t1/2 (hours)Animal Model
Intravenous (i.v.)295311416.02Male Sprague-Dawley rats chemsrc.commedchemexpress.comtargetmol.comglpbio.commedchemexpress.comarctomsci.com
Oral (p.o.)2098.46242.38Male Sprague-Dawley rats chemsrc.commedchemexpress.comtargetmol.comglpbio.commedchemexpress.comarctomsci.com

Excretion Pathways and Metabolite Identification

Information regarding the specific excretion pathways and detailed metabolite identification of this compound in non-human subjects is limited in the provided search results. However, preclinical studies have examined its metabolism in primary hepatocytes from different species. Metabolism in primary hepatocytes indicated that this compound was moderately metabolized in dogs and rats researchgate.netnih.gov. While specific metabolites are not explicitly identified in the snippets, the metabolism in hepatocytes suggests the involvement of hepatic enzymes in the compound's biotransformation. One source mentions that another vasopressin receptor antagonist, Conivaptan, is primarily excreted in feces, with a small percentage of metabolites renally excreted fpnotebook.com. However, this information pertains to a different compound and may not directly apply to this compound.

Brain Penetration and Half-Life in Animal Models

This compound has been characterized as a CNS-penetrant compound chemsrc.commedchemexpress.comtargetmol.comglpbio.commedchemexpress.comarctomsci.comfrontiersin.org. Preclinical models have shown that this compound is capable of penetrating the blood-brain barrier researchgate.netfrontiersin.orgdovepress.comnih.govnih.gov. Studies in rats indicated that following a single oral dose, brain levels of this compound were approximately 20% of the plasma values researchgate.netnih.gov.

The half-life (t1/2) of this compound has been determined in both rats and dogs. Plasma pharmacokinetics findings showed a half-life of 2 hours in rats and 6 hours in dogs researchgate.netnih.gov. Following i.v. administration in male Sprague-Dawley rats, the plasma concentration declined steadily with a half-life of 6 hours chemsrc.commedchemexpress.comarctomsci.com. Rat brain levels following a single oral dose had a half-life of 6 hours researchgate.netnih.gov.

The following table summarizes the half-life data in different animal models:

CompartmentHalf-Life (hours)Animal Model
Plasma2Rat researchgate.netnih.gov
Plasma6Dog researchgate.netnih.gov
Plasma6.02Male Sprague-Dawley rat (i.v. administration) chemsrc.commedchemexpress.comarctomsci.com
Brain6Rat (oral administration) researchgate.netnih.gov

Computational and Theoretical Investigations of Srx246

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations are employed to investigate the electronic structure and properties of molecules, offering detailed insights into their behavior. nih.govaps.org

Electronic Structure and Reactivity Predictions

QM calculations can provide information about the electronic distribution within the SRX246 molecule. This includes details about molecular orbitals, charge distribution, and electrostatic potential. Such information is crucial for understanding the molecule's potential interaction sites and predicting its reactivity. While specific detailed QM studies on the electronic structure and reactivity predictions for this compound were not extensively found in the search results, QM methods generally allow for the prediction of properties like bond energies, reaction pathways, and transition states, which are fundamental to understanding a compound's chemical behavior.

Energetic Landscape Analysis

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. researchgate.net This allows for the study of dynamic properties, conformational changes, and interactions with other molecules, such as proteins.

Conformational Analysis and Flexibility

MD simulations can be used to explore the conformational space available to this compound in various environments, such as in solution or when interacting with a lipid membrane or protein binding site. This helps in understanding the molecule's flexibility and identifying its most probable three-dimensional structures. Conformational analysis is important as the shape of a molecule can significantly influence its ability to bind to a target receptor. While general applications of MD for conformational analysis are known, specific MD studies focused solely on the conformational analysis and flexibility of this compound were not detailed in the search results.

Protein-Ligand Interaction Dynamics

MD simulations are particularly valuable for studying the dynamic interactions between a ligand like this compound and its target protein, the V1a receptor. These simulations can reveal how this compound approaches and binds to the receptor, the stability of the protein-ligand complex, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) over time. researchgate.net This dynamic perspective complements static docking studies and can provide a more realistic picture of the binding process. Although this compound is known to be a V1a receptor antagonist, detailed reports of MD simulations specifically investigating the protein-ligand interaction dynamics of this compound with the V1a receptor were not prominently featured in the search results. However, the principle of using MD for such studies is well-established in the field of drug discovery. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the structural properties of compounds with their biological activity. arxiv.orgresearchgate.net These models can be used to predict the activity of new compounds or to understand which structural features are important for activity.

QSAR modeling for this compound would involve correlating various calculated molecular descriptors (representing structural, electronic, and physical properties) with its activity as a V1a receptor antagonist. This could help identify key structural elements contributing to its potency and selectivity. QSAR models can be used for virtual screening of compound databases to identify potential new V1a antagonists with desired properties. researchgate.netarxiv.org The search results indicate that QSAR modeling is a relevant approach in drug discovery for predicting molecular properties and facilitating high-throughput screening. arxiv.org While the search results mention QSAR in the context of predicting permeability and in general drug discovery workflows, specific detailed QSAR studies focused exclusively on this compound's V1a receptor antagonist activity (excluding human outcomes) were not provided.

Prediction of Physicochemical Properties (e.g., ClogP)

Computational and theoretical investigations play a crucial role in predicting the physicochemical properties of chemical compounds like this compound. These predictions provide valuable insights into a compound's behavior, including its lipophilicity, which is often expressed as LogP or ClogP, and can influence factors such as absorption, distribution, metabolism, and excretion (ADME).

This compound has a molecular formula of C42H49N5O5. targetmol.comwikipedia.orguni.lu Its molecular weight is approximately 703.87 g/mol . targetmol.comwikipedia.org

Several computational approaches have been employed to predict the lipophilicity of this compound. One predicted XlogP value for this compound is reported as 5.1. uni.lu Another study calculated the cLogP value using the Spartan06 program, yielding a value of 4.26. nih.gov These values indicate that this compound is a relatively lipophilic compound.

Predicted physicochemical properties for this compound are summarized in the table below:

PropertyValueMethod/Source
Molecular FormulaC42H49N5O5Reported targetmol.comwikipedia.orguni.lu
Molecular Weight~703.87 g/mol Reported targetmol.comwikipedia.org
Predicted Relative Density1.281 g/cm³Predicted targetmol.com
Predicted XlogP5.1Predicted uni.lu
Calculated cLogP4.26Spartan06 nih.gov

Computational methods can also predict other properties relevant to a compound's behavior. For instance, predicted Collision Cross Section (CCS) values for various adducts of this compound have been calculated. uni.lu These predictions, derived from theoretical models, contribute to a comprehensive understanding of this compound's physical characteristics in different states.

The variation in predicted LogP values (XlogP vs. cLogP) highlights the dependence on the specific computational algorithm and parameters used for the calculation. Despite these variations, the values consistently suggest a lipophilic nature for this compound. uni.lunih.gov Such computational predictions are valuable in the early stages of research and development, guiding further experimental investigations and providing a theoretical basis for understanding the compound's potential interactions within biological systems.

Radiochemistry and in Vitro Imaging Probe Development Utilizing Srx246 Scaffold

Design and Synthesis of Radiolabeled SRX246 Analogs (e.g., [¹¹C]this compound, [¹⁸F]this compound)

The development of radiolabeled analogs of this compound, particularly with positron-emitting isotopes like Carbon-11 (B1219553) (¹¹C) and Fluorine-18 (B77423) (¹⁸F), has been explored for potential application in Positron Emission Tomography (PET) imaging. cenmed.comwikipedia.orgwikidata.orgvrachi.namenih.govamericanelements.comnih.gov The synthesis of "cold" (non-radioactive) reference compounds, including fluoro, iodo, and methyl analogs of this compound, was a crucial initial step in these investigations. cenmed.comtocris.comwikipedia.org

One approach involved the preparation of a tin precursor (compound 16) as a versatile intermediate for potential radioiodination with Iodine-123 ([¹²³I]), relevant for Single-Photon Emission Computed Tomography (SPECT), and also for potential ¹⁸F and ¹¹C labeling. cenmed.comtocris.com The synthesis of this tin analog presented challenges, as the acidic conditions typically used in the standard synthesis route for this compound could potentially cleave the sensitive tin substituent. tocris.com This necessitated the development of a distinct synthetic pathway for the tin precursor. tocris.com Successful conversion of the trimethyltin (B158744) derivative (compound 16) to the cold iodo compound (11a) was achieved through iododestannylation using chloramine (B81541) T as an oxidant and sodium iodide. tocris.com Radioiodination with [¹²³I]INa successfully yielded [¹²³I]11a. tocris.com Furthermore, the conversion of compound 16 to the methyl analog (11c) via a Stille coupling reaction indicated the feasibility of incorporating ¹¹C into this scaffold. tocris.com

While the direct synthesis and in vivo evaluation of radiolabeled this compound itself have faced challenges, potentially due to the compound's relatively high molecular weight which can impact tracer pharmacokinetics, research has extended to developing other V1a-targeted radioligands based on different scaffolds but evaluated alongside this compound or its analogs. wikipedia.orgnih.govnih.govuni.luwikipedia.org For instance, [¹¹C]PF-184563 ([¹¹C]17), another V1a ligand, was synthesized via carbon-11 methylation using [¹¹C]CH₃I and a precursor (compound 19). nih.govnih.govuni.luwikipedia.org This radiosynthesis was amenable to automation and completed within 45 minutes. nih.govnih.govuni.luwikipedia.org More recently, a novel ¹⁸F-labeled V1a PET ligand, [¹⁸F]V1A-2303 ([¹⁸F]8), has been developed and evaluated, demonstrating high specific binding to V1a receptors. wikidata.orgnih.govamericanelements.com

Evaluation of Radiochemical Purity and Stability

Ensuring high radiochemical purity and adequate stability is critical for the successful application of radiolabeled compounds as imaging probes. Studies evaluating the radiochemical properties of this compound analogs and related V1a ligands have been reported.

For the radioiodinated analog, [¹²³I]11a, a radiochemical purity of 94% was achieved following purification by reversed-phase high-performance liquid chromatography (RP-HPLC). tocris.com

The ¹¹C-labeled V1a ligand, [¹¹C]PF-184563 ([¹¹C]17), demonstrated excellent radiochemical purity, reported to be greater than 99%. nih.govnih.govuni.luwikipedia.org This radiotracer also exhibited good stability, showing no observable degradation for up to 90 minutes when incubated in saline containing 10% ethanol (B145695). nih.govnih.govuni.luwikipedia.org

More recent work on the ¹⁸F-labeled V1a ligand, [¹⁸F]V1A-2303 ([¹⁸F]8), reported a radiochemical purity exceeding 95%. nih.govnih.gov Investigations into its in vitro stability in human serum and serums from various animal species indicated no detectable radiolysis over a 90-minute period. nih.govnih.gov

These evaluations are crucial steps in the validation of radiolabeled compounds for in vivo imaging applications, as radiochemical impurities or degradation can lead to off-target binding and compromised image quality. General guidelines for the quality control of radiopharmaceuticals, including the assessment of radiochemical purity and stability, emphasize the importance of these parameters. guidetoimmunopharmacology.org

In Vitro Autoradiography for Receptor Mapping

In vitro autoradiography is a valuable technique for visualizing and quantifying the distribution of receptors in tissue sections using radiolabeled ligands. This method has been applied to study the binding characteristics of V1a receptors using radiolabeled compounds related to or evaluated alongside this compound. wikipedia.orgwikipedia.orgnih.govuni.luwikipedia.orgnih.govnih.gov

Studies utilizing [¹¹C]PF-184563 ([¹¹C]17) included in vitro autoradiography experiments. nih.govuni.lu Cell uptake studies performed with [¹¹C]17 in Chinese hamster ovary (CHO) cells expressing the human V1a receptor demonstrated considerable specific binding to the V1a receptor. nih.govuni.luwikipedia.org This binding was significantly reduced in the presence of known V1a receptor antagonists, including non-radioactive this compound, PF-184563, and balovaptan. nih.govuni.luwikipedia.org Crucially, no significant blockade of [¹¹C]17 uptake was observed in the presence of antagonists selective for the V1b or V2 receptors, indicating the specificity of [¹¹C]17 for the V1a subtype. nih.govuni.luwikipedia.org

More recent in vitro autoradiography studies with the ¹⁸F-labeled ligand [¹⁸F]V1A-2303 ([¹⁸F]8) in monkey adrenal gland sections revealed high specific binding in the adrenal cortex (zona glomerulosa and zona fasciculata) and medulla under baseline conditions. wikidata.orgnih.govnih.gov This specific binding was significantly reduced upon co-incubation with V1a antagonists such as this compound, PF184563, and balovaptan, further confirming the V1a receptor specificity of [¹⁸F]V1A-2303. wikidata.orgnih.gov Ex vivo autoradiography performed on mouse liver slices with [¹⁸F]V1A-2303 also showed high signal intensity, consistent with V1a receptor presence in this organ. nih.gov

These in vitro and ex vivo autoradiography studies provide essential data on the binding profile and tissue distribution of radiolabeled ligands, supporting their potential utility for in vivo imaging of V1a receptors.

Preclinical In Vivo PET/SPECT Imaging in Animal Models for Receptor Characterization (Excluding Clinical Application)

The ultimate goal of developing radiolabeled this compound analogs and related V1a ligands is their application in preclinical in vivo imaging studies using techniques like PET and SPECT to characterize V1a receptor distribution and engagement in living animal models. cenmed.comtocris.com While the direct in vivo application of radiolabeled this compound itself has been limited in reported studies, potentially due to pharmacokinetic challenges associated with its molecular weight, other V1a-targeted radioligands have been evaluated in preclinical animal models. wikipedia.orgnih.govnih.govuni.luwikipedia.org

The potential utility of radiolabeled this compound analogs for both PET and SPECT imaging has been discussed in the literature. cenmed.comtocris.com The ability of this compound to penetrate the blood-brain barrier in rats suggests its potential for central nervous system (CNS) V1a receptor imaging. wikipedia.orgtocris.comcenmed.comtocris.comguidetomalariapharmacology.orggenome.jp

Preclinical in vivo studies with [¹¹C]PF-184563 ([¹¹C]17) included ex vivo biodistribution experiments in rodents. wikipedia.orguni.lu These studies indicated specific tracer binding predominantly in peripheral organs such as the liver, pancreas, spleen, and heart. wikipedia.orguni.lu

More recent dynamic PET imaging studies conducted with [¹⁸F]V1A-2303 ([¹⁸F]8) in CD-1 mice demonstrated moderate uptake in the liver, which was effectively blocked by the administration of a cold compound, indicating specific binding. nih.gov Ex vivo whole-body distribution assessments in CD-1 mice further showed high levels of radioactivity in the adrenal gland and liver. nih.gov

Future Directions in Fundamental Srx246 Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of SRX246 and its analogs has been described, often involving a chiral Staudinger 2+2 cycloaddition reaction to construct the core azetidone ring. nih.gov Adaptations of the synthetic route have been developed, for instance, using meta-substituted-trans-cinnamaldehydes instead of trans-cinnamaldehyde for the preparation of analogs. nih.gov Challenges have been noted in transposing conditions directly, such as in the synthesis of tin analogs for radiolabeling. nih.gov

Future research in this area could focus on developing more efficient and potentially convergent synthetic strategies to improve yields and reduce the number of steps. Given the increasing emphasis on environmentally conscious chemical processes, the exploration of sustainable chemistry approaches for this compound synthesis represents a significant future direction. This could involve the use of greener solvents, catalytic methods with reduced environmental impact, or the development of synthetic pathways that minimize waste generation. While the provided search results mention sustainable synthesis in a broader context, specific research on applying these principles directly to this compound synthesis is an area ripe for exploration. researchgate.net

Development of Advanced Spectroscopic Techniques for In Situ Analysis

Spectroscopic techniques play a crucial role in understanding the behavior of molecules. Functional magnetic resonance imaging (fMRI) has been utilized in studies involving this compound to observe its effects on brain circuits, providing insights into its interaction within the central nervous system. dovepress.comhuntingtonstudygroup.orgresearchgate.netfrontiersin.orgresearchgate.netmdpi.com This demonstrates the utility of in situ analysis in understanding the compound's biological activity.

Future directions include the application and development of more advanced spectroscopic techniques for the in situ analysis of this compound. Techniques such as advanced NMR spectroscopy, cryo-electron microscopy, or surface-enhanced Raman scattering (SERS) could offer deeper insights into the compound's behavior in complex environments, potentially at the site of action. nih.gov Developing methods for real-time monitoring of this compound binding kinetics or conformational changes using spectroscopic probes would significantly advance the understanding of its mechanism.

Investigation of this compound Interaction with Other Macromolecules (beyond V1a receptor, non-clinical)

This compound is characterized as a selective V1a receptor antagonist, and its primary interactions studied are with this receptor subtype. nih.govmdpi.comguidetopharmacology.orgbohrium.comhuntingtonsdiseasenews.com However, in biological systems, compounds can interact with a variety of macromolecules beyond their primary target.

Future fundamental research should explore potential interactions of this compound with other macromolecules, such as other G protein-coupled receptors (GPCRs) beyond V1a, enzymes, transporters, or structural proteins, in a non-clinical context. While vasopressin itself is involved in a range of physiological processes and interacts with different receptor subtypes (V1b, V2) and potentially influences other systems like the gut microbiome or coagulation pathways, specific non-clinical data on this compound's direct interactions with these other macromolecules are limited in the provided sources. nih.gov Investigating these potential off-target interactions at a molecular level could provide a more complete pharmacological profile of this compound and potentially uncover novel biological effects or inform the design of more specific analogs.

Design of Next-Generation Chemical Probes Based on the this compound Scaffold

The this compound scaffold, a β-lactam derivative with an azetidone ring, serves as a basis for designing new chemical entities. guidetopharmacology.org The synthesis of radiolabeled analogs of this compound for potential use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging exemplifies the development of chemical probes based on this structure. nih.govresearchgate.netbiorxiv.orgnih.govnih.govbiorxiv.org These probes are valuable tools for visualizing and quantifying receptor distribution and occupancy.

Future research should focus on designing next-generation chemical probes based on the this compound scaffold with improved properties. This includes developing probes with enhanced affinity and selectivity for the V1a receptor, improved pharmacokinetic profiles (e.g., better brain penetration or reduced off-target binding), and suitability for various imaging modalities. biorxiv.orgnih.govbiorxiv.org Addressing challenges such as the relatively high molecular weight of this compound analogs, which can impact tracer pharmacokinetics, will be crucial in developing more effective probes. biorxiv.orgnih.govbiorxiv.org

Deepening Understanding of Structure-Dynamics-Function Relationships at the Molecular Level

Understanding the intricate relationship between the structure, dynamics, and function of this compound at the molecular level is fundamental for rational drug design and optimization. This compound's ability to cross the blood-brain barrier and selectively bind to the V1a receptor to modulate related brain circuits is known. nih.govdovepress.comhuntingtonstudygroup.orgresearchgate.netfrontiersin.orgresearchgate.netmdpi.combohrium.comhuntingtonsdiseasenews.com

Future research should aim to deepen this understanding through detailed molecular studies. Techniques such as X-ray crystallography or cryo-EM of this compound in complex with the V1a receptor could provide high-resolution structural information. nih.gov Molecular dynamics simulations could offer insights into the flexibility of this compound and the V1a receptor, the dynamics of their interaction, and the conformational changes that occur upon binding. nih.gov Investigating how subtle modifications to the this compound structure impact its binding kinetics, receptor residence time, and downstream signaling events would contribute significantly to the rational design of future vasopressin receptor modulators.

Q & A

Q. What is the mechanistic basis for SRX246's selectivity toward vasopressin V1a receptors, and how does this inform experimental design in CNS studies?

this compound exhibits high affinity for V1a receptors due to its structural optimization to mimic endogenous vasopressin while avoiding interactions with V2 receptors responsible for antidiuretic effects . Researchers should use competitive binding assays (e.g., radioligand displacement with [³H]-AVP) and selectivity profiling against related GPCRs (e.g., V1b, oxytocin receptors) to validate specificity. Include negative controls (e.g., kidney tissue for V2 activity) to confirm CNS-specific effects .

Q. Which preclinical models are most appropriate for evaluating this compound’s effects on aggression and anxiety?

Rodent models such as resident-intruder tests (aggression) and elevated plus maze (anxiety) are validated for this compound. Ensure models incorporate stress-inducing stimuli (e.g., social isolation or predator scent) to mimic human neuropsychiatric conditions. Dose-response studies in transgenic mice expressing human V1a receptors are recommended to enhance translational relevance .

Q. How is this compound’s blood-brain barrier (BBB) penetration quantified, and what methodological pitfalls should be avoided?

Use in vivo pharmacokinetic studies with LC-MS/MS to measure brain-to-plasma ratios in rodents. Avoid relying solely on logP values; instead, employ microdialysis or PET imaging with radiolabeled this compound (e.g., [¹⁸F]-analogs) to assess dynamic BBB penetration. Note that species-specific differences in P-glycoprotein efflux may require humanized transporter models .

Q. What are the primary endpoints in clinical trials investigating this compound for Huntington’s disease (HD)?

Key endpoints include the Unified Huntington’s Disease Rating Scale (UHDRS) irritability/aggression subscores, safety/tolerability metrics (e.g., dropout rates), and biomarker validation (e.g., fMRI changes in limbic activity). Ensure trials stratify participants by baseline irritability severity (UHDRS ≥2) and account for concomitant antidepressant use .

Q. How should receptor-binding assays be optimized to compare this compound with other V1a antagonists?

Use HEK293 cells stably expressing human V1a receptors and measure cAMP inhibition (V1a is Gq-coupled). Include reference antagonists (e.g., relcovaptan) and validate results with functional assays (e.g., calcium mobilization). Report IC₅₀ values with 95% confidence intervals to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s preclinical efficacy and mixed clinical outcomes in HD trials?

Conduct translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare rodent brain exposure levels with human CSF data. Evaluate trial design limitations (e.g., short duration, heterogeneous HD phenotypes) and consider adaptive trial designs with enrichment strategies (e.g., selecting patients with V1a receptor overexpression) .

Q. What strategies optimize this compound-derived radiotracers for PET/SPECT imaging of V1a receptors in vivo?

Synthesize analogs with fluorine-18 or iodine-123 isotopes while preserving binding affinity. Validate tracers in non-human primates using blocking studies with cold this compound. Address lipophilicity challenges (e.g., metabolite interference) via structural modifications (e.g., PEGylation) .

Q. Which statistical approaches are robust for analyzing non-significant trends in this compound trial data?

Apply Bayesian hierarchical models to account for inter-individual variability in HD progression. Use sensitivity analyses to assess the impact of missing data (e.g., dropouts due to behavioral worsening). Pre-specified subgroup analyses (e.g., by CAG repeat length) may uncover responsive populations .

Q. How can in vitro findings on this compound’s V1a selectivity be validated in complex human tissue environments?

Use autoradiography in post-mortem human brain sections (e.g., amygdala, hypothalamus) to confirm target engagement. Pair with RNA-seq to correlate V1a mRNA levels with ligand binding density. Cross-validate using CRISPR-Cas9 V1a knockout organoids .

Q. What ethical and methodological considerations arise when designing this compound trials for neuropsychiatric comorbidities in vulnerable populations (e.g., HD patients)?

Obtain informed consent through iterative discussions with patients and caregivers. Implement data safety monitoring boards (DSMBs) to address suicidality risks. Use mixed-methods approaches (e.g., qualitative interviews + UHDRS) to capture patient-reported outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SRX246
Reactant of Route 2
SRX246

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.